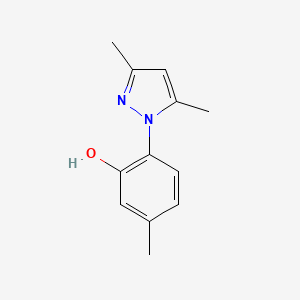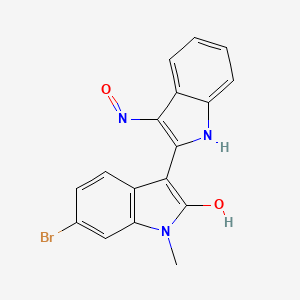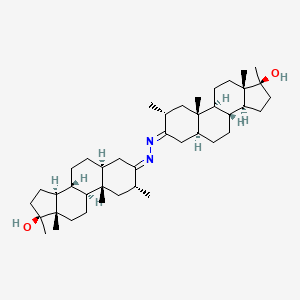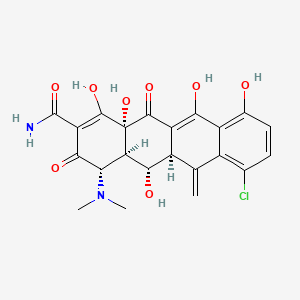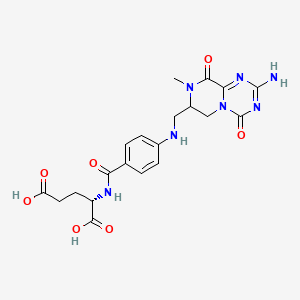
MI-463
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
MI-463は、メニンと混合系統白血病(MLL)タンパク質間の相互作用を標的とする強力で経口生物学的に利用可能な低分子阻害剤です。この相互作用は、特定の種類の白血病、特にMLL遺伝子に影響を与える染色体転座を含む白血病の発症に不可欠です。 This compoundは、前臨床研究で白血病細胞の増殖を阻害し、動物モデルの生存期間を改善する能力に関して大きな可能性を示しています .
科学的研究の応用
MI-463 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool compound to study the menin-MLL interaction and develop new inhibitors. In biology, this compound is employed to investigate the role of menin in gene regulation and cell differentiation. In medicine, it holds potential as a therapeutic agent for treating MLL-rearranged leukemias and other cancers. Additionally, this compound is being explored for its effects on other diseases involving epigenetic dysregulation .
作用機序
MI-463は、メニンタンパク質に結合することで作用し、MLL融合タンパク質との相互作用を阻止します。この阻害は、転写コアクチベーターの募集と、白血病の発生に関与する標的遺伝子のその後の活性化を阻害します。 This compoundの分子標的には、メニン-MLL結合部位が含まれ、その作用は、白血病細胞の増殖と生存に不可欠なHOXA9とMEIS1などの癌遺伝子のダウンレギュレーションにつながります .
類似の化合物との比較
類似の化合物: this compoundに類似する化合物には、MI-503(別のメニン-MLL阻害剤)や、同じ相互作用を標的とする他の低分子阻害剤があります。 これらの化合物は、同様の作用機序を共有していますが、効力、生物学的利用能、薬物動態プロファイルが異なる場合があります .
This compoundの独自性: this compoundは、高い効力と経口生物学的利用能により、臨床開発のための有望な候補となっています。前臨床モデルで白血病細胞の増殖を大幅に阻害し、生存期間を改善できることは、他の阻害剤とは一線を画しています。 さらに、this compoundは、代謝安定性や十分に特徴付けられた薬物動態プロファイルなど、良好な薬物様特性を示しています .
Safety and Hazards
将来の方向性
準備方法
合成経路と反応条件: MI-463の合成は、鍵となる中間体の調製から始まる複数のステップを伴います適切な溶媒、触媒、温度制御の使用など、特定の反応条件は、収率と純度を最適化するために不可欠です .
工業生産方法: this compoundの工業生産は、一貫性、効率性、費用対効果を確保するために調整を加えた、ラボ規模の合成プロセスを拡大することを伴う可能性があります。 これには、連続フローリアクター、自動合成プラットフォーム、および最終製品の高純度と活性を維持するための厳格な品質管理対策の使用が含まれる場合があります .
化学反応の分析
反応の種類: MI-463は、トリフルオロエチルなどの電子求引基の存在により、主に置換反応、特に求核性芳香族置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加できます .
一般的な試薬と条件: this compoundの合成および反応で使用される一般的な試薬には、トリフルオロ酢酸、ジメチルスルホキシド、およびさまざまな塩基および酸が含まれ、合成のさまざまなステップを促進します。 反応条件には、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を伴うことがよくあります .
主要な生成物: This compoundを含む反応から形成される主要な生成物は、一般的に修飾された官能基を持つ誘導体であり、構造活性相関を探索し、化合物の有効性と安全性プロファイルを最適化するために使用できます .
科学研究への応用
This compoundは、化学、生物学、医学の分野で幅広い科学研究への応用があります。化学では、メニン-MLL相互作用を研究し、新しい阻害剤を開発するためのツール化合物として使用されます。生物学では、this compoundは、遺伝子調節と細胞分化におけるメニンの役割を調査するために使用されます。医学では、MLL再構成白血病やその他の癌の治療薬として潜在性を持っています。 さらに、this compoundは、エピジェネティックな調節異常を含む他の疾患に対する効果について調査されています .
類似化合物との比較
Similar Compounds: Compounds similar to MI-463 include MI-503, another menin-MLL inhibitor, and other small molecule inhibitors targeting the same interaction. These compounds share a similar mechanism of action but may differ in their potency, bioavailability, and pharmacokinetic profiles .
Uniqueness of this compound: this compound is unique due to its high potency and oral bioavailability, making it a promising candidate for clinical development. Its ability to achieve significant inhibition of leukemia cell growth and improve survival in preclinical models sets it apart from other inhibitors. Additionally, this compound has shown favorable drug-like properties, including metabolic stability and a well-characterized pharmacokinetic profile .
特性
IUPAC Name |
4-methyl-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZACSLYTXLZAAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of MI-463?
A: this compound is a potent and selective inhibitor of the interaction between Menin and MLL fusion proteins. [, , , ] These fusion proteins are frequently found in aggressive leukemias, especially in infants and children. [, ] By disrupting this interaction, this compound hinders the transcriptional activity of these oncogenic fusions, leading to decreased expression of genes crucial for leukemic cell survival and proliferation. [, , ]
Q2: What are the downstream effects of this compound treatment in KMT2A-rearranged leukemia cells?
A2: this compound treatment leads to several downstream effects in KMT2A-rearranged leukemia cells, including:
- Induction of differentiation: this compound promotes differentiation of leukemic cells, as evidenced by morphological changes and alterations in gene expression. [, ] This differentiation can make the cells more susceptible to standard chemotherapy agents. []
- Increased apoptosis: Studies have shown that this compound induces apoptosis in KMT2A-rearranged leukemia cells, further contributing to its anti-leukemic activity. [, ]
- Synergistic effects with other drugs: this compound displays synergy with several other anti-cancer agents, including proteasome inhibitors, HDAC inhibitors, CDK9 inhibitors, and the Menin-MLL inhibitor MI-503. [, ] This synergistic potential offers promising avenues for combination therapies.
Q3: Has this compound shown efficacy in in vivo models of leukemia?
A: Yes, this compound has demonstrated efficacy in preclinical animal models. For instance, in a rat xenograft model of KMT2A-rearranged infant leukemia, weekly administration of this compound for three weeks resulted in complete remission in a significant portion of the animals. []
Q4: Are there any biomarkers that could predict the efficacy of this compound treatment?
A: While further research is needed to establish definitive biomarkers, studies have shown that the level of HOXA9 protein, a downstream target of Menin-MLL fusion proteins, is significantly reduced following treatment with this compound, suggesting its potential as a biomarker of response. [, ]
Q5: What are the potential limitations or challenges associated with this compound as a therapeutic agent?
A5: Some potential challenges include:
Q6: Is this compound being investigated in clinical trials for any cancer types?
A: While the provided abstracts do not mention specific ongoing clinical trials, they highlight the promising preclinical data supporting the clinical development of this compound, particularly for the treatment of KMT2A-rearranged infant leukemia. [, , ]
Q7: Does this compound exhibit any activity in cancers beyond leukemia?
A: While the provided abstracts focus on the anti-leukemic activity of this compound, one study indicates its potential efficacy in endometrial cancer, suggesting that Menin-MLL inhibitors could have broader applications in oncology. [, ]
Q8: How does this compound affect the metabolic profile of cancer cells?
A: One study revealed that this compound can induce ferroptosis in certain cancer cell lines, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] This finding highlights the potential of this compound to target cancer cell metabolism.
Q9: What is the role of cytochrome P450 (CYP) enzymes in the metabolism of this compound?
A: Research indicates that this compound can influence the activity of CYP1A2, a key enzyme involved in drug metabolism, in a species-specific manner. [] This finding underscores the importance of considering interspecies differences in drug metabolism during preclinical development.
Q10: How stable is this compound in in vitro systems?
A: Microsomal stability assays revealed that this compound exhibits a relatively low depletion rate in rat, dog, and monkey hepatocytes, indicating good metabolic stability in these in vitro systems. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


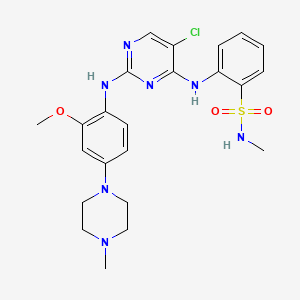
![5-[[3,5-Bis(chloranyl)phenyl]sulfonylamino]-2-[(5-bromanyl-4-fluoranyl-2-methyl-phenyl)sulfamoyl]benzoic acid](/img/structure/B608948.png)
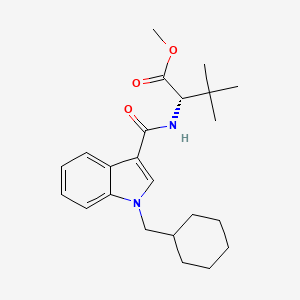

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylethyl]propanamide](/img/structure/B608954.png)
